molecular formula C20H22N2O3S2 B14951102 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate

3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B14951102
M. Wt: 402.5 g/mol
InChI Key: LNPUZIATNBATHQ-UHFFFAOYSA-N
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Description

3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a dihydropyrimidine ring with a phenyl group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Dihydropyrimidine Ring: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidine ring.

    Thioxo Substitution:

    Phenyl Group Attachment: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Sulfonate Ester Formation: Finally, the sulfonate ester is formed by reacting the phenyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonate ester, converting it to the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound acts as a modulator, affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-chlorobenzenesulfonate
  • 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-nitrobenzenesulfonate

Uniqueness

The uniqueness of 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the 4-methylbenzenesulfonate group may enhance its solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H22N2O3S2/c1-14-8-10-18(11-9-14)27(23,24)25-17-7-5-6-16(12-17)22-15(2)13-20(3,4)21-19(22)26/h5-13H,1-4H3,(H,21,26)

InChI Key

LNPUZIATNBATHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=CC(NC3=S)(C)C)C

Origin of Product

United States

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